3-(2-(3-(1,2,4-噁二唑-3-基)-4-苯基吡咯烷-1-基)-2-氧代乙基)惡唑烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one” is a derivative of oxazolidinone . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .
Synthesis Analysis
The synthesis of oxazolidinones involves various methods. One method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of NaH at room temperature . Another method involves the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 1,2,4-oxadiazol ring, a phenyl group, a pyrrolidin ring, an oxazolidinone ring, and an oxoethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The reactions could involve intramolecular cyclization, recyclization, and rearrangement .科学研究应用
抗菌應用
噁唑烷酮類,包括核心中含有與3-(2-(3-(1,2,4-噁二唑-3-基)-4-苯基吡咯烷-1-基)-2-氧代乙基)惡唑烷-2-酮類似的化合物,代表著一個重要的抗菌藥劑類別。這些化合物特別以對革蘭氏陽性病原體的有效性而聞名,這一特點歸因於它們抑制蛋白質合成的獨特機制。例如,新型噁唑烷酮衍生物,如 MRX-I,因其強效抗菌活性而備受關注,同時具有降低骨髓抑制和單胺氧化酶抑制作用的潛力,使其在安全性方面優於早期的噁唑烷酮,如利奈唑胺 (Gordeev, M., & Yuan, Zhengyu, 2014)。
作用機制和耐藥性
噁唑烷酮類通過一種獨特的機制起作用,涉及抑制細菌蛋白質合成。這種作用是通過與細菌核糖體的 50S 亞基結合來實現的,從而阻止了蛋白質合成所必需的功能性 70S 起始複合物的形成。這種機制是獨特的,不與其他抗生素類別的作用機制重疊,這有助於噁唑烷酮對其他抗生素耐藥菌株的有效性。然而,對噁唑烷酮的耐藥性雖然罕見,但也已觀察到,通常與細菌核糖體的 23S rRNA 中的突變有關 (Bozdoğan, B., & Appelbaum, P., 2004)。
結構修飾以增強活性
對噁唑烷酮的研究也集中在結構修飾上,以增強抗菌活性和安全性。例如,(吡啶-3-基)苯基部分的加入顯示出改善抗菌活性,儘管單胺氧化酶 A 抑制和溶解性的挑戰促使進一步的修飾。用其他基團,如 1,2,4-噁二唑,取代中心雜環噁唑烷酮環已經被探索,以開發具有潛在更好的活性和安全性特徵的利奈唑胺類分子 (Palumbo Piccionello, A., et al., 2012)。
属性
IUPAC Name |
3-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-15(10-20-6-7-24-17(20)23)21-8-13(12-4-2-1-3-5-12)14(9-21)16-18-11-25-19-16/h1-5,11,13-14H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXQAOIMIMCKQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。